molecular formula C5H11N2NaO2 B7824351 sodium;3-(2-aminoethylamino)propanoate

sodium;3-(2-aminoethylamino)propanoate

Cat. No.: B7824351
M. Wt: 154.14 g/mol
InChI Key: GRRYHLMTCTVDNC-UHFFFAOYSA-M
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Preparation Methods

The synthesis of sodium;3-(2-aminoethylamino)propanoate involves the reaction of 3-(2-aminoethylamino)propanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sodium;3-(2-aminoethylamino)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Sodium;3-(2-aminoethylamino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;3-(2-aminoethylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups in the compound can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Sodium;3-(2-aminoethylamino)propanoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

sodium;3-(2-aminoethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.Na/c6-2-4-7-3-1-5(8)9;/h7H,1-4,6H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRYHLMTCTVDNC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCN)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CNCCN)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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